1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-7-phenyl-1,4-diazepan-5-one
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Overview
Description
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-7-phenyl-1,4-diazepan-5-one is a complex organic compound that features a benzimidazole moiety, a diazepane ring, and a phenyl group. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which combines elements from different classes of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-7-phenyl-1,4-diazepan-5-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Chlorine Atom: Chlorination of the benzimidazole ring is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methyl Group: Methylation is usually carried out using methyl iodide in the presence of a base.
Formation of the Diazepane Ring: This involves cyclization reactions, often using diamines and dihalides under basic conditions.
Attachment of the Phenyl Group: This step can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-7-phenyl-1,4-diazepan-5-one can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the diazepane ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom on the benzimidazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-7-phenyl-1,4-diazepan-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-7-phenyl-1,4-diazepan-5-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole.
Diazepane Derivatives: Compounds like diazepam.
Properties
IUPAC Name |
1-[(5-chloro-1-methylbenzimidazol-2-yl)methyl]-7-phenyl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-24-17-8-7-15(21)11-16(17)23-19(24)13-25-10-9-22-20(26)12-18(25)14-5-3-2-4-6-14/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFZMOMJPIWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CN3CCNC(=O)CC3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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